Metoprolol IMpurity 11

Description

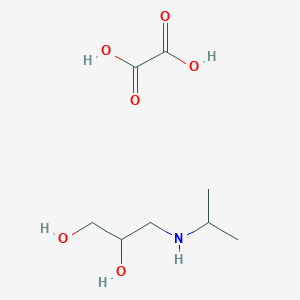

Structure

2D Structure

Properties

Molecular Formula |

C8H17NO6 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

oxalic acid;3-(propan-2-ylamino)propane-1,2-diol |

InChI |

InChI=1S/C6H15NO2.C2H2O4/c1-5(2)7-3-6(9)4-8;3-1(4)2(5)6/h5-9H,3-4H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

MRTTYHAMDQOINV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(CO)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Nomenclature, Structural Elucidation, and Identity of Metoprolol Impurity 11

Chemical Nomenclature: Isobutyl (S)-(1-phenylpropan-2-yl)carbamate

The accepted IUPAC (International Union of Pure and Applied Chemistry) name for this compound is (S)-isobutyl (1-phenylpropan-2-yl)carbamate veeprho.com. This name precisely describes the molecular structure, identifying the isobutyl ester of a carbamic acid substituted with an (S)-configured 1-phenylpropan-2-yl group. The compound is also known by synonyms such as (1-Methyl-2-phenyl-ethyl)-carbamic acid isobutyl ester and Carbamic acid, (α-methylphenethyl)-, isobutyl ester pharmaffiliates.com.

Molecular Formula and Precise Molecular Weight Determination

The molecular formula of the compound has been established as C14H21NO2 veeprho.compharmaffiliates.com. Based on this formula, the molecular weight is calculated to be approximately 235.32 g/mol veeprho.com. Precise mass determination is a key parameter in the identification and characterization of chemical compounds, often verified through mass spectrometry.

Table 1: Molecular Details of Metoprolol (B1676517) Impurity 11

| Attribute | Detail | Source |

|---|---|---|

| Molecular Formula | C14H21NO2 | veeprho.compharmaffiliates.com |

| Molecular Weight | 235.32 g/mol | veeprho.com |

Stereochemical Aspects and Isomeric Forms of Related Structures

The designation "(S)" in the chemical name indicates the presence of a specific stereoisomer. This refers to the three-dimensional arrangement of the atoms around the chiral center at the second carbon of the propane chain. Stereochemistry is a vital aspect of pharmaceutical science, as different isomers of a molecule can exhibit distinct biological activities. The "(S)" configuration specifies one of two possible enantiomers for this structure. Isotopic labeled analogues, such as deuterium-labeled versions, may also be synthesized for use in specific analytical applications like bioanalytical studies pharmaffiliates.comsmart-chem.de.

Comprehensive Characterization Data and Standards

The unequivocal identification of pharmaceutical impurities relies on comprehensive analytical data. High-quality impurity reference standards are essential for method development, validation, and routine quality control in the pharmaceutical industry pharmaffiliates.comalfa-chemistry.com.

These reference materials are thoroughly characterized to confirm their structure and purity. The data package for a certified reference standard typically includes results from a variety of analytical techniques. While specific data for this impurity is proprietary to manufacturers, a standard characterization would involve the following methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the standard.

Suppliers of pharmaceutical reference standards provide a comprehensive Certificate of Analysis (CoA) that details the characterization process and confirms the material's identity and purity, ensuring it is suitable for regulatory purposes lgcstandards.com. These standards are crucial for pharmaceutical manufacturers to comply with the stringent guidelines set by regulatory bodies usp.orgpharmaceutical-technology.com.

Table 2: Typical Characterization Methods for Pharmaceutical Standards

| Analytical Technique | Purpose |

|---|---|

| NMR (1H, 13C) | Structural Elucidation |

| Mass Spectrometry | Molecular Weight Confirmation |

| HPLC/UPLC | Purity Assessment |

| Infrared (IR) Spectroscopy | Functional Group Identification |

Mechanistic Studies on the Formation of Metoprolol Impurity 11

Synthetic By-product Formation during Metoprolol (B1676517) Manufacturing

The synthesis of metoprolol is a multi-step process that can inadvertently lead to the formation of various impurities. While direct evidence for the formation of Metoprolol Impurity 11 as a major synthetic by-product is not extensively documented in publicly available literature, an analysis of the reaction chemistry allows for the postulation of potential formation pathways.

Identification of Precursor Compounds and Reaction Pathways

The most common synthetic route to metoprolol involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.

Key Precursor Compounds:

| Precursor Compound | Role in Metoprolol Synthesis |

| 4-(2-methoxyethyl)phenol | Provides the substituted phenyl ether portion of metoprolol. |

| Epichlorohydrin | A bifunctional molecule that forms the epoxypropane backbone. |

| Isopropylamine | The amine reactant that introduces the isopropylamino side chain. |

A potential, though likely minor, pathway for the formation of 3-(isopropylamino)-1,2-propanediol could involve the hydrolysis of an epoxide intermediate. If the epoxide formed from the reaction of 4-(2-methoxyethyl)phenol and epichlorohydrin, namely 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene, undergoes hydrolysis prior to the amination step, it would yield a diol. However, this diol would still contain the 4-(2-methoxyethyl)phenoxy group. A more direct, albeit hypothetical, route to Impurity 11 would be the reaction of a hydrolyzed form of epichlorohydrin (glycerol-1-chlorohydrin or glycidol) with isopropylamine.

Role of Specific Chemical Reactions (e.g., Epoxidation, Amidation, Deprotection)

The key chemical transformations in metoprolol synthesis are epoxidation (or more accurately, the formation of an ether linkage with an epoxide) and amidation (the nucleophilic attack of an amine on the epoxide ring).

Epoxidation: The reaction between 4-(2-methoxyethyl)phenol and epichlorohydrin under basic conditions forms the intermediate, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene. Side reactions during this step are possible.

Amidation: The subsequent reaction with isopropylamine opens the epoxide ring to form metoprolol. The regioselectivity of this ring-opening is crucial, with the amine typically attacking the less sterically hindered carbon of the epoxide.

The formation of 3-(isopropylamino)-1,2-propanediol as a by-product would necessitate a departure from this main reaction sequence. A "deprotection-like" cleavage of the ether bond is not a typical reaction under the standard synthetic conditions for metoprolol.

Influence of Reaction Conditions on Impurity Generation

The conditions employed during synthesis can significantly influence the impurity profile of the final product.

| Reaction Condition | Potential Influence on Impurity 11 Formation |

| pH | Highly acidic or basic conditions could potentially promote the hydrolysis of epoxide intermediates. |

| Temperature | Elevated temperatures might lead to undesired side reactions, although specific pathways to Impurity 11 from the primary reactants under thermal stress are not well-defined. |

| Reactant Purity | The presence of impurities in the starting materials, such as hydrolyzed epichlorohydrin, could directly react with isopropylamine to form 3-(isopropylamino)-1,2-propanediol. |

| Solvent | The choice of solvent can influence reaction rates and the solubility of reactants and intermediates, potentially affecting the prevalence of side reactions. Aqueous conditions, if present, would favor hydrolysis. |

Potential Formation through Degradation Pathways (Contextual for Metoprolol-Related Impurities)

The formation of this compound is more prominently documented as a result of the degradation of the metoprolol molecule. Stress testing of metoprolol has shown that it is susceptible to degradation under certain conditions, leading to the cleavage of the ether linkage.

Oxidative Degradation Mechanisms Relevant to Metoprolol Scaffolds

Oxidative stress is a significant factor in the degradation of metoprolol. The ether linkage in the metoprolol structure is a potential site for oxidative attack.

Research has shown that metoprolol degrades under oxidative conditions, such as exposure to hydroxyl radicals (•OH) researchgate.net. The proposed mechanism involves the abstraction of a hydrogen atom from the carbon atom adjacent to the ether oxygen on the propanol side chain. This leads to the formation of a radical intermediate, which can then undergo further reactions, ultimately resulting in the cleavage of the C-O ether bond. This cleavage yields two primary fragments: 4-(2-methoxyethyl)phenol and 3-(isopropylamino)-1,2-propanediol (this compound).

Proposed Oxidative Degradation Pathway:

Generation of hydroxyl radicals from an oxidative source (e.g., Fenton's reagent, photolysis of hydrogen peroxide).

Attack of the hydroxyl radical on the metoprolol molecule, primarily at the ether linkage.

Formation of an unstable intermediate.

Cleavage of the ether bond, resulting in the formation of 4-(2-methoxyethyl)phenol and 3-(isopropylamino)-1,2-propanediol.

Hydrolytic Degradation Mechanisms in Metoprolol Chemistry

Metoprolol has been found to be labile under hydrolytic conditions, particularly in acidic and basic environments. While the primary sites of hydrolysis are often ester groups if present, the ether linkage in metoprolol can also be susceptible to cleavage under forcing conditions (e.g., high temperature and extreme pH).

Hydrolysis of the ether bond in metoprolol would also lead to the formation of 4-(2-methoxyethyl)phenol and 3-(isopropylamino)-1,2-propanediol. This process is generally slower than oxidative degradation under ambient conditions. The mechanism would involve the protonation of the ether oxygen under acidic conditions, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, a direct nucleophilic attack on the carbon adjacent to the oxygen is less likely for an ether but could be facilitated at high temperatures.

Photolytic Influence on Related Impurity Formation

The impact of light on the stability of metoprolol and the subsequent formation of degradation products is a significant area of study. While metoprolol itself has been shown to be relatively stable under photolytic stress, the presence of certain conditions can induce degradation and the formation of various impurities.

Forced degradation studies, conducted under conditions specified by the International Council on Harmonisation (ICH), have explored the effects of photolysis on metoprolol. In some studies, metoprolol has demonstrated stability to photolytic stress. However, other research indicates that photo-induced degradation can occur through two primary mechanisms: direct photolysis by absorption of radiation and subsequent photoreaction, or reaction with hydroxyl radicals formed from the UV light-induced hydrolysis of water.

In the presence of a photosensitizer, such as fulvic acids found in natural waters, the photodegradation of metoprolol can be accelerated. Studies investigating the degradation of metoprolol under simulated solar radiation in the presence of fulvic acids have led to the identification of numerous photoproducts. These investigations utilize techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to separate and identify the resulting impurities. While a comprehensive list of all photolytic impurities is extensive, the focus of this section is on those related to the formation pathways of specific, designated impurities.

Thermal Degradation Studies and Impurity Induction

Thermal stress is another critical factor that can influence the stability of metoprolol and lead to the formation of degradation products. Studies have been conducted to evaluate the effects of heat on metoprolol, often as part of forced degradation testing.

In some instances, metoprolol has been found to be stable under thermal stress conditions. For example, one study reported stability when subjected to thermal stress as per ICH guidelines. However, other research involving heating the drug product at elevated temperatures, such as 105°C for 24 hours, has been performed to induce and study thermal degradation.

Thermogravimetric analysis (TGA) has shown that metoprolol tartrate begins to decompose at temperatures around 152-155°C. The decomposition process occurs in multiple steps and results in the release of various gaseous products. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) analysis of the solid intermediates from thermal degradation suggests that intermolecular interactions may occur during decomposition, leading to the formation of larger molecules.

The formation of specific impurities under thermal stress is a key area of investigation. The conditions under which thermal degradation is performed, such as temperature and duration, can significantly impact the types and quantities of impurities that are formed.

Below is a table summarizing the findings from various stress degradation studies on metoprolol, providing an overview of the conditions and observed degradation.

| Stress Condition | Parameters | Observed Degradation of Metoprolol |

| Photolytic | Exposure to sunlight and UV light for 7 days | Stable in some studies; degradation observed in the presence of photosensitizers. |

| Thermal | Heating at 105°C for 24 hours | Stable in some studies; decomposition observed at higher temperatures (starting around 152-155°C). |

| Oxidative | 30% Hydrogen Peroxide at room temperature for 4 hours | Extensive degradation. |

| Acid Hydrolysis | 5N Hydrochloric acid at 60°C for 4 hours | Extensive degradation. |

| Base Hydrolysis | 5N Sodium hydroxide at 60°C for 4 hours | Extensive degradation. |

| Neutral Hydrolysis | Water at 60°C for 4 hours | Stable. |

Advanced Analytical Methodologies for Metoprolol Impurity 11 Assessment

Spectroscopic and Hyphenated Techniques for Definitive Structural Elucidation and Quantification

While separation techniques can resolve impurities, spectroscopic and hyphenated methods are essential for their definitive structural identification and accurate quantification.

Mass spectrometry (MS) is a vital tool for the structural characterization of pharmaceutical impurities due to its exceptional sensitivity and specificity. americanpharmaceuticalreview.com It is frequently coupled with chromatographic techniques to analyze complex mixtures. americanpharmaceuticalreview.com

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the benchmark techniques for impurity profiling. iajpr.com These methods provide the sensitivity needed to detect and characterize impurities at very low levels. eijppr.com A validated LC-MS/MS method for metoprolol (B1676517) has been shown to be rapid, sensitive, and selective. nih.govresearchgate.net For Metoprolol Impurity 11, an LC-MS/MS method operating in the multiple reaction monitoring (MRM) mode would offer high selectivity and sensitivity, enabling its detection and quantification even in complex sample matrices. eijppr.comresearchgate.net

High-Resolution Accurate Mass (HRAM) spectrometry, often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides precise mass measurements with high resolving power. thermofisher.comtoref-standards.com This accuracy allows for the determination of the elemental composition of an unknown impurity, which is a critical step in its identification. americanpharmaceuticalreview.comtoref-standards.com For this compound, HRAM would yield an accurate mass, enabling the generation of a unique elemental formula, thereby significantly narrowing down the possibilities for its chemical structure. americanpharmaceuticalreview.comthermofisher.com

Table 2: Example of HRAM Data for Putative this compound

| Parameter | Value | Significance |

| Observed m/z | [Hypothetical Value, e.g., 284.1856] | Highly accurate mass-to-charge ratio measured by the HRAM instrument. |

| Calculated Elemental Formula | [Hypothetical Formula, e.g., C16H25NO3] | The most probable elemental composition derived from the accurate mass. |

| Mass Error (ppm) | < 2 ppm | A low mass error indicates high confidence in the proposed elemental formula. thermofisher.com |

| Resolving Power | 120,000 FWHM | The ability to distinguish between ions of very similar m/z, ensuring specificity. thermofisher.com |

Tandem mass spectrometry (MSn) is indispensable for structural elucidation. americanpharmaceuticalreview.com By isolating the ion of interest (the precursor ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern (product ions) is produced. nih.gov This pattern serves as a structural fingerprint. The fragmentation pathway of metoprolol has been well-studied, with characteristic product ions observed at m/z 115.90. researchgate.netresearchgate.net By comparing the fragmentation pattern of this compound with that of the parent drug, key structural modifications can be deduced, leading to its identification. nih.gov

Table 3: Representative MS/MS Fragmentation Data for Metoprolol

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Structural Interpretation |

| Metoprolol | 268.1 | 130.96, 115.6 | Represents specific fragments of the metoprolol molecule, such as the isopropylamine side chain. nih.govmdpi.com |

| This compound | [Hypothetical Value] | [Hypothetical Values] | Comparison of these fragments to metoprolol's would reveal structural differences. |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of unknown compounds. veeprho.com It provides detailed information about the chemical structure, including connectivity and stereochemistry. veeprho.com Once this compound is isolated in sufficient quantity and purity, a suite of NMR experiments can be performed for its complete characterization.

Comprehensive analysis of metoprolol itself using techniques like ¹H NMR, ¹³C NMR, COSY, and HMBC has been performed to assign all proton and carbon signals. nih.gov A similar battery of tests would be applied to this compound.

¹H NMR: Provides information on the number and types of protons and their neighboring environments.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity within the molecule. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range proton-carbon correlations, which is crucial for piecing together the molecular framework. nih.govveeprho.com

By integrating the data from these NMR experiments, the precise chemical structure of this compound can be unambiguously determined.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Photodiode Array Detection

Ultraviolet-Visible (UV-Vis) spectrophotometry serves as a fundamental analytical technique for the quantification of Metoprolol and its impurities that possess a chromophore—a part of a molecule responsible for its color by absorbing light in the UV-Vis spectrum. The principle of this method is rooted in Beer-Lambert's law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species. For Metoprolol, absorbance maxima are typically observed around 222 nm and 280 nm. iajpr.comfarmaciajournal.comrjptonline.org

A more advanced application of this technology is High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector. Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector captures the entire UV-Vis spectrum for the eluent at every time point. This capability offers significant advantages for impurity profiling:

Peak Purity Analysis: By comparing the spectra across a single chromatographic peak, analysts can determine if the peak represents a single compound or co-eluting substances. amazonaws.com

Impurity Identification: The UV spectrum of an unknown impurity peak can be compared against a library of known spectra for tentative identification.

Method Specificity: It ensures that the signal detected corresponds specifically to the compound of interest without interference from other components in the sample matrix. amazonaws.com

However, the primary limitation of UV-Vis and PDA detection is their reliance on the presence of a chromophore. Impurities that lack this structural feature, such as certain polar, non-aromatic degradation products or intermediates, are effectively "invisible" to these detectors, necessitating the use of alternative or complementary detection methods. analysis.rsnih.govthermofisher.com

Charged Aerosol Detection (CAD) for Universal Detection Principles

Charged Aerosol Detection (CAD) is a powerful and increasingly utilized technique in pharmaceutical analysis that overcomes the principal limitation of UV-based detection. As a universal detector, its response is not dependent on the optical properties of the analyte, making it ideal for detecting and quantifying any non-volatile and many semi-volatile compounds, including those without a UV chromophore. analysis.rsthermofisher.com

The operational principle of CAD involves three steps:

Nebulization: The eluent from the HPLC column is converted into fine droplets in a nebulizer.

Drying: The droplets pass through a heated tube where the mobile phase is evaporated, leaving behind dried analyte particles.

Detection: These particles are charged by a stream of ionized nitrogen gas and then transferred to a collector where their aggregate electrical charge is measured by a highly sensitive electrometer.

This mass-sensitive technique provides a consistent response for different analytes, which is a distinct advantage over other detectors like Evaporative Light Scattering Detection (ELSD). lcms.cz For Metoprolol impurity analysis, CAD is particularly valuable for monitoring non-chromophoric impurities, such as the polar α-hydroxyamines designated as European Pharmacopoeia (EP) impurities M and N. nih.gov Studies have demonstrated that while some impurities are responsive to both UV and CAD, others are only detectable by CAD. analysis.rsthermofisher.com This highlights the benefit of using orthogonal detectors in tandem (e.g., PDA and CAD) to generate a comprehensive impurity profile. analysis.rsthermofisher.com

The sensitivity of CAD allows for the quantification of impurities at levels relevant to regulatory requirements, often down to 0.1% relative to the API. analysis.rs

| Compound | Limit of Detection (ng on column) |

|---|---|

| Metoprolol | 2.5 |

| Impurity A | 2.5 |

| Impurity M | 10 |

| Impurity N | 25 |

Data sourced from a study on Metoprolol and select impurities analysis using charged aerosol detection. analysis.rs

Strategies for Isolation and Purification of this compound

The isolation and purification of impurities are critical steps for their structural elucidation and for producing reference standards necessary for the validation of analytical methods. A combination of chromatographic and non-chromatographic techniques is often employed to achieve the required level of purity.

Preparative Chromatography Techniques

Preparative chromatography is a cornerstone technique for the isolation of specific compounds from a complex mixture in sufficient quantities for further analysis. The principle is analogous to analytical chromatography, but it is performed on a larger scale to yield a purified product. A liquid mobile phase carries the mixture through a column containing a solid stationary phase, and separation occurs based on the differential partitioning of the components between the two phases.

For Metoprolol impurities, this can involve several chromatographic modes:

Normal-Phase Chromatography: Utilizes a polar stationary phase and a non-polar mobile phase.

Reversed-Phase Chromatography (RP-HPLC): The most common mode, employing a non-polar stationary phase (like C18) and a polar mobile phase. It is effective for separating Metoprolol from many of its less polar impurities.

Hydrophilic Interaction Chromatography (HILIC): This technique is particularly effective for separating highly polar compounds that are poorly retained in reversed-phase systems. analysis.rsnih.gov

The selection of the appropriate chromatographic technique depends on the polarity and other physicochemical properties of this compound relative to the API and other impurities present in the mixture.

Crystallization and Other Separation Methodologies

Crystallization is a powerful purification technique used to obtain a highly pure, solid form of a compound from a solution. It relies on differences in solubility between the desired compound and the contaminants. The process typically involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the solution to cool in a controlled manner, causing the desired compound to crystallize out while impurities remain in the solution. google.comgoogle.com

The effectiveness of crystallization is highly dependent on the choice of solvent and the control of process parameters such as temperature, cooling rate, and agitation.

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Solvent System | Dehydrated Ethanol (B145695) | Isopropyl Alcohol (IPA) / Methanol mixture |

| Dissolution Temperature | Reflux Temperature | 50°C - 70°C |

| Crystallization Temperature | Cooling to -10°C to 10°C | Cooling to room temperature (25°C - 30°C) |

| Agitation | Stirring for 5 - 15 hours | Maintained for 2 - 3 hours |

Data adapted from patent literature describing the crystallization of Metoprolol salts. google.comgoogle.com

In addition to chromatography and crystallization, other separation methodologies may be used as preliminary or complementary purification steps. Liquid-liquid extraction , for example, can be used to separate compounds based on their differential solubilities in two immiscible liquid phases, often as a first step to remove bulk, unwanted material before finer purification by chromatography. scispace.com

Analytical Method Validation and Quality Assurance for Metoprolol Impurity 11

Rigorous Validation Parameters as per Regulatory Guidelines (e.g., ICH Q2(R1))

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantifying impurities like Metoprolol (B1676517) Impurity 11, the validation process must be thorough and adhere to the guidelines set forth by regulatory bodies such as the ICH. ich.org The typical validation characteristics for an impurity method include specificity, linearity, range, sensitivity (LOD and LOQ), precision, accuracy, and robustness. ich.org

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. ich.orgamazonaws.com For Metoprolol Impurity 11, this means the method must be able to distinguish it from metoprolol itself and other known impurities.

Specificity is typically demonstrated by:

Resolution: In chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), the peak for this compound should be well-resolved from the peaks of metoprolol and other potential impurities. A resolution factor of greater than 1.5 is generally considered acceptable.

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method is then used to demonstrate that this compound can be accurately measured without interference from these degradation products. amazonaws.com

Peak Purity Analysis: Using a photodiode array (PDA) detector, the peak purity of this compound can be assessed to ensure it is not co-eluting with any other substance.

Illustrative Data: Table 1: Hypothetical Specificity Data for this compound Analysis

| Potential Interferent | Retention Time (min) | Resolution from Impurity 11 | Peak Purity |

|---|---|---|---|

| Metoprolol | 5.2 | 3.1 | N/A |

| Metoprolol Impurity A | 6.8 | 2.5 | N/A |

| Metoprolol Impurity D | 8.1 | 4.2 | N/A |

| This compound | 9.5 | N/A | Pass |

| Placebo Component 1 | 2.3 | >10 | N/A |

| Placebo Component 2 | 3.1 | >10 | N/A |

This table presents hypothetical data for illustrative purposes.

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. ich.org For an impurity, the range should typically cover from the reporting threshold to 120% of the specification limit. amazonaws.com

A calibration curve is established by plotting the analytical response versus the concentration of this compound. The linearity is evaluated by statistical methods, such as calculating the correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1.0. scholarsresearchlibrary.com

Illustrative Data: Table 2: Hypothetical Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.1 | 5,200 |

| 0.5 | 25,500 |

| 1.0 | 51,000 |

| 1.5 | 76,500 |

| 2.0 | 102,000 |

| Linearity Results | |

| Correlation Coefficient (r) | 0.9998 |

| Coefficient of Determination (r²) | 0.9996 |

| Range | 0.1 - 2.0 µg/mL |

This table presents hypothetical data for illustrative purposes.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ache.org.rs

For impurities, the LOQ must be at or below the reporting threshold. These limits are often determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is common for LOD and 10:1 for LOQ. nih.govturkjps.org

Illustrative Data: Table 3: Hypothetical LOD and LOQ Data for this compound

| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio (S/N) |

|---|---|---|

| LOD | 0.03 | 3.2 |

| LOQ | 0.1 | 10.5 |

This table presents hypothetical data for illustrative purposes.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is often determined by analyzing a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range. ich.org

Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

The precision is usually expressed as the relative standard deviation (RSD) of the series of measurements.

Illustrative Data: Table 4: Hypothetical Precision Data for this compound

| Precision Level | Parameter | Concentration (µg/mL) | %RSD |

|---|---|---|---|

| Repeatability | 6 replicates | 1.0 | 1.2% |

| Intermediate Precision | Day 1 vs. Day 2 | 1.0 | 1.8% |

| Analyst 1 vs. Analyst 2 | 1.0 | 2.1% |

This table presents hypothetical data for illustrative purposes.

Accuracy is the closeness of the test results obtained by the method to the true value. For impurity analysis, it is determined by spiking the drug substance or product with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). scholarsresearchlibrary.com The recovery of the added impurity is then calculated. Acceptance criteria for recovery are typically in the range of 80-120%.

Illustrative Data: Table 5: Hypothetical Accuracy (Recovery) Data for this compound

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| LOQ | 0.1 | 0.095 | 95.0% |

| 100% | 1.0 | 1.02 | 102.0% |

| 120% | 1.2 | 1.18 | 98.3% |

This table presents hypothetical data for illustrative purposes.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. pharmoutsourcing.comresearchgate.net This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include:

pH of the mobile phase

Mobile phase composition

Column temperature

Flow rate

Different column lots

The effect of these variations on the analytical results is evaluated to ensure the method remains reliable under slightly varied conditions. pharmaguru.co

Illustrative Data: Table 6: Hypothetical Robustness Data for this compound Analysis

| Parameter Varied | Variation | Impact on Results (% Change) | System Suitability |

|---|---|---|---|

| Flow Rate (mL/min) | ± 0.1 | < 2.0% | Pass |

| Column Temperature (°C) | ± 2 | < 1.5% | Pass |

| Mobile Phase pH | ± 0.1 | < 2.5% | Pass |

| Acetonitrile in Mobile Phase (%) | ± 2% | < 3.0% | Pass |

This table presents hypothetical data for illustrative purposes.

System Suitability Testing Protocols for Routine Analysis

System Suitability Testing (SST) is an integral part of any analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis. Before the routine analysis of this compound, a series of SST parameters must be met to ensure the reliability of the analytical results. These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole.

The SST is performed by injecting a standard solution containing a known concentration of Metoprolol and this compound. The results are then compared against predefined acceptance criteria.

Table 1: Typical System Suitability Parameters for HPLC Analysis of this compound

| Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable interactions. |

| Theoretical Plates (N) | N > 2000 | Measures the efficiency of the column, with a higher number indicating better separation capability. |

| Resolution (Rs) | Rs > 2.0 between Metoprolol and Impurity 11 | Ensures that the two peaks are adequately separated to allow for accurate quantification. |

| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% for replicate injections | Demonstrates the precision of the injector and the stability of the system over a short period. |

These parameters are essential for the routine quality control analysis of complex pharmaceutical preparations containing Metoprolol. scholarsresearchlibrary.com The use of a suitable stationary phase, such as a C18 column, often enables the optimization of the HPLC method for both peak selectivity and analysis speed. scholarsresearchlibrary.com

Role in Pharmaceutical Quality Control and Regulatory Submissions

The identification, quantification, and control of impurities like this compound are fundamental to pharmaceutical quality control and are a key requirement in regulatory submissions. smolecule.com The presence of impurities, even in small amounts, can potentially impact the safety and efficacy of the final drug product. thermofisher.com

Controlling impurities begins with the manufacturing process of the Active Pharmaceutical Ingredient (API). In-process monitoring is crucial to ensure that the levels of impurities such as this compound are kept within acceptable limits. This involves:

Understanding Formation Pathways: Identifying the steps in the synthesis or degradation processes where this compound might be formed. This could involve reactions of precursor compounds or degradation of the Metoprolol molecule itself. smolecule.com

Setting Control Points: Establishing specific points in the manufacturing process where the level of Impurity 11 is tested.

Defining Acceptance Criteria: Setting limits for the acceptable level of the impurity at each control point.

By monitoring and controlling the impurity during the manufacturing process, the final API is more likely to meet the required quality standards.

The quality control of both the Metoprolol API and the finished drug product involves rigorous testing to ensure that the levels of all impurities, including specified impurities like this compound, are below the limits set by regulatory authorities. daicelpharmastandards.com

A validated, stability-indicating analytical method is essential for this purpose. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the separation and quantification of metoprolol and its impurities. scholarsresearchlibrary.comnih.gov For impurities that lack a UV chromophore, alternative detection methods such as Charged Aerosol Detection (CAD) can be employed in conjunction with HPLC. thermofisher.com

The availability of well-characterized reference standards for this compound is critical for accurate quantification. synzeal.com These standards are used to confirm the identity and concentration of the impurity in test samples.

Table 2: Illustrative HPLC Method Parameters for Metoprolol and Impurity 11 Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A mixture of buffer and organic solvent (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength or CAD |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development, which would then be fully validated to ensure it is fit for its intended purpose.

For generic drug manufacturers, providing comprehensive data on impurities is a critical component of an Abbreviated New Drug Application (ANDA) submission. The ANDA must demonstrate that the generic product is bioequivalent to the innovator product and that the impurity profile is well-controlled and within acceptable limits.

Drug Master Files (DMFs) are submissions to the FDA that may be used to provide confidential detailed information about facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs. sigmaaldrich.com For an API manufacturer, the DMF will contain detailed information on the manufacturing process and the control of impurities, including this compound. synzeal.com

The information on the control of this compound within an ANDA or a referenced DMF provides assurance to regulatory agencies of the quality, safety, and efficacy of the generic drug product. This includes providing data from validated analytical methods and stability studies. synzeal.com

Reference Standards and Traceability in Metoprolol Impurity 11 Research

Importance of Certified Reference Materials (CRMs) for Impurity 11

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and consistency in chemical analysis. For Metoprolol (B1676517) Impurity 11, with the IUPAC name oxalic acid;3-(propan-2-ylamino)propane-1,2-diol, CRMs serve several critical functions. smolecule.com They are highly characterized materials with established purity and property values, which are essential for the validation of analytical methods. sigmaaldrich.com The use of a CRM for Metoprolol Impurity 11 allows for the unambiguous identification of this impurity in a sample of the Metoprolol drug substance or product.

Furthermore, CRMs are indispensable for the accurate quantification of Impurity 11. By using a CRM as a standard, analytical laboratories can determine the concentration of this specific impurity with a high degree of confidence, ensuring that it does not exceed the limits set by regulatory authorities. The availability of well-characterized reference standards for Metoprolol impurities is crucial for product development, ANDA and DMF filing, quality control, and stability studies. synzeal.com While CRMs for various Metoprolol impurities are available, the specific certification status of this compound from leading pharmacopoeias remains less documented in publicly available sources. sigmaaldrich.comlgcstandards.com

The table below details the available information for this compound.

| Parameter | Value | Source |

| Product Name | This compound | smolecule.com |

| IUPAC Name | oxalic acid;3-(propan-2-ylamino)propane-1,2-diol | smolecule.com |

| Molecular Formula | C8H17NO6 | smolecule.com |

| Molecular Weight | 223.22 g/mol | smolecule.com |

Establishment of Traceability to International Pharmacopoeial Standards (USP, EP)

Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. In pharmaceutical analysis, establishing traceability to international pharmacopoeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is a regulatory expectation.

For many Metoprolol impurities, such as Impurity A, D, and G, reference standards are available directly from or are traceable to the EP or USP. sigmaaldrich.comsigmaaldrich.comallmpus.com These official standards have undergone rigorous testing and characterization, providing a solid foundation for quality control. For instance, Metoprolol Impurity A is available as an EP Reference Standard. sigmaaldrich.com Similarly, other Metoprolol impurities are listed as USP Related Compounds. drjcrbio.com

However, based on currently available information, this compound is not explicitly listed as an official impurity in the major pharmacopoeias like the USP or EP. Consequently, establishing direct traceability to a primary pharmacopoeial standard for this specific impurity can be challenging. In such cases, traceability might be established through other means, such as using a well-characterized in-house standard or a CRM from a reputable supplier that has been characterized using validated methods. sigmaaldrich.comsynzeal.com The Certificate of Analysis (COA) for such standards would typically provide detailed information on their characterization and the methods used to determine their purity. synzeal.com

The following table provides examples of Metoprolol impurities with established pharmacopoeial traceability.

| Impurity Name | Pharmacopoeia | Catalogue Number |

| Metoprolol Impurity A | European Pharmacopoeia (EP) | EPY0000145 |

| Metoprolol Related Compound D | United States Pharmacopeia (USP) | - |

| Metoprolol Impurity G | European Pharmacopoeia (EP) | - |

Role in Method Transferability and Inter-Laboratory Comparability

The availability of a consistent and reliable reference standard for this compound is a prerequisite for successful analytical method transfer between laboratories. When a validated analytical method for the determination of impurities is transferred from a development laboratory to a quality control laboratory, or between different manufacturing sites, the reference standard for Impurity 11 acts as a common point of reference. It allows the receiving laboratory to verify the performance of the method and ensure that it can produce accurate and reproducible results.

Inter-laboratory comparability, or the ability of different laboratories to obtain similar results when analyzing the same sample, is critically dependent on the use of the same or equivalent reference standards. Without a common reference standard for this compound, significant variability in analytical results could arise between different laboratories, leading to potential discrepancies in quality assessment and regulatory compliance.

Studies on method transfer for the analysis of Metoprolol and its impurities often highlight the importance of robust and well-resolved separation of all relevant compounds. labrulez.comresearchgate.net The use of a well-characterized reference material for each impurity, including Impurity 11, is implicit in achieving the required specificity and resolution in these methods. While specific studies focusing on the method transfer of this compound are not widely published, the general principles of method validation and transfer underscore the necessity of such a standard. labrulez.com The development of stability-indicating methods, for instance, requires the use of impurity standards to ensure that the analytical procedure can separate the impurities from the active pharmaceutical ingredient and from each other. amazonaws.com

Emerging Trends and Future Research Perspectives on Metoprolol Impurity 11

Development of Novel Analytical Approaches for Impurity Profiling

The detection, identification, and quantification of pharmaceutical impurities require highly sensitive and specific analytical methods. researchgate.netregistech.com While High-Performance Liquid Chromatography (HPLC) remains a primary technique for impurity control, recent advancements are providing more powerful tools for comprehensive impurity profiling of substances like Metoprolol (B1676517) and its related compounds, including Impurity 11. numberanalytics.combohrium.comscispace.com

Novel analytical approaches are moving towards faster, more sensitive, and more informative techniques. biomedres.us Ultra-Performance Liquid Chromatography (UPLC), with its use of sub-2 µm particle columns, offers significant improvements in resolution, speed, and sensitivity over traditional HPLC. bohrium.comnih.gov When coupled with advanced detectors, its capabilities are further enhanced.

A significant trend is the use of hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). biomedres.usjapsonline.com LC-MS/MS, for instance, provides exceptional sensitivity and selectivity, allowing for the confident identification and quantification of impurities even at trace levels by determining their molecular weight and fragmentation patterns. japsonline.comeijppr.com For impurities that lack a UV chromophore, such as potential degradation products of metoprolol, detectors like the Charged Aerosol Detector (CAD) are invaluable. thermofisher.com CAD offers near-universal detection for non-volatile analytes, with response independent of the compound's chemical properties, making it a powerful tool for comprehensive impurity profiling. thermofisher.com

Hydrophilic Interaction Chromatography (HILIC) is another emerging separation technique, particularly useful for polar compounds that are poorly retained in reversed-phase chromatography. A HILIC method coupled with CAD has been successfully developed for profiling metoprolol and its non-chromophoric impurities. thermofisher.com Furthermore, Capillary Electrophoresis (CE) presents an alternative separation technique with high efficiency and is suitable for the analysis of drug impurities. biomedres.usresearchgate.netnih.gov

Table 1: Comparison of Novel Analytical Approaches for Impurity Profiling

| Analytical Technique | Principle | Advantages for Metoprolol Impurity 11 Profiling | Limitations |

|---|---|---|---|

| UPLC-UV | Chromatographic separation using sub-2 µm particles, with UV detection. bohrium.comnih.gov | Faster analysis, higher resolution, and increased sensitivity compared to HPLC. nih.gov | Requires that Impurity 11 has a UV chromophore. |

| LC-MS/MS | Combines the separation power of LC with the mass analysis capability of tandem mass spectrometry. biomedres.usjapsonline.com | High sensitivity and specificity; provides structural information for impurity identification. biomedres.usjapsonline.com | Higher equipment cost and complexity. |

| HILIC-CAD | Chromatographic technique for polar compounds coupled with a Charged Aerosol Detector. thermofisher.com | Effective for polar impurities; CAD provides universal detection for non-volatile compounds, regardless of chromophores. thermofisher.com | Response can be non-linear; requires volatile mobile phases. |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. researchgate.netnih.gov | High separation efficiency, minimal sample and solvent consumption. biomedres.usresearchgate.net | Lower concentration sensitivity compared to LC-MS; precision can be a challenge. |

Computational Chemistry and Predictive Modeling of Impurity Formation

A paradigm shift in impurity management involves moving from a reactive to a predictive approach. zamann-pharma.com Computational chemistry and predictive modeling are becoming indispensable tools for anticipating the formation of impurities like this compound during synthesis and storage. patheon.com By simulating chemical reactions and degradation pathways, these in-silico models can identify potential impurities before they are encountered in the lab, saving significant time and resources. zamann-pharma.comresearchgate.net

Predictive Impurity Analysis leverages machine learning algorithms and chemistry simulations to analyze reaction pathways and degradation mechanisms. zamann-pharma.com Software tools can predict degradation pathways under various stress conditions (e.g., acid, base, oxidation), flagging potentially reactive sites on the metoprolol molecule that could lead to the formation of Impurity 11. researchgate.net This allows for a proactive risk assessment, guiding process development and the design of stability studies. researchgate.net

Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics, provide deeper insights into the mechanisms of impurity formation. researchgate.netnih.gov DFT calculations can be used to study the electronic structure and reactivity of metoprolol and its intermediates, helping to elucidate the most likely pathways for degradation. researchgate.netnih.gov Molecular docking studies, while often used to investigate drug-receptor interactions, can also be adapted to study the interaction of the drug substance with other molecules, such as excipients or catalysts, that might promote the formation of Impurity 11. nih.govresearchgate.net These computational approaches are instrumental in building a comprehensive understanding of impurity genesis, which is the foundation for effective control. acs.orgnih.gov

Table 2: Predictive Computational Approaches for Impurity Formation

| Computational Method | Application in Impurity Formation | Key Insights for this compound |

|---|---|---|

| Predictive Degradation Software | Uses knowledge-based rules and algorithms to predict the products of degradation under various stress conditions. researchgate.net | Identifies potential structures of degradation products, including isomers of Impurity 11, that may form during storage or processing. |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to predict stability, reactivity, and reaction mechanisms. researchgate.netnih.gov | Elucidates the energetic feasibility of different formation pathways for Impurity 11; identifies the most reactive sites on the metoprolol molecule. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand conformational changes and interactions. researchgate.netresearchgate.net | Investigates how environmental factors (e.g., solvent, temperature) and interactions with other molecules could influence the formation of Impurity 11. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates molecular structure to chemical or biological activity, including toxicity. researchgate.netnih.gov | Predicts the potential toxicity of Impurity 11 based on its structure, helping to prioritize control strategies. |

Green Chemistry Principles in Impurity Mitigation and Control

The integration of green chemistry principles into pharmaceutical manufacturing is a critical trend aimed at reducing the environmental impact of chemical processes. researchgate.netmdpi.com These principles are directly applicable to the mitigation and control of impurities like this compound, as they focus on designing safer, more efficient processes that generate less waste. mdpi.com

A key tenet of green chemistry is the use of safer solvents. mdpi.com Research into the synthesis of metoprolol has explored replacing traditional, often hazardous, organic solvents with greener alternatives such as alcohols, esters, or ethers, which can alter reaction pathways and potentially reduce the formation of specific impurities. google.com Another approach is the use of alternative energy sources, such as microwave-assisted synthesis. mdpi.com Microwave heating can lead to faster reactions, increased yields, and sometimes higher selectivity, which can minimize the generation of unwanted by-products. mdpi.com

Furthermore, the concept of "benign by design" involves proactively designing molecules and synthetic routes to avoid environmental persistence and toxicity. researchgate.net Research has been conducted on creating derivatives of beta-blockers like metoprolol that are more readily biodegradable. researchgate.net While focused on environmental fate, these design principles can be adapted to synthetic pathways to favor the formation of the desired API over impurities. This can involve choosing different starting materials or employing biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity, thereby preventing the formation of related impurities. The development of synthetic routes that are inherently cleaner and more efficient is the ultimate goal for sustainable impurity control. google.comgoogle.com

Table 3: Green Chemistry Strategies for Impurity Mitigation

| Green Chemistry Principle | Application to Metoprolol Synthesis | Impact on this compound |

|---|---|---|

| Use of Greener Solvents | Replacing hazardous solvents with environmentally benign alternatives like ethanol (B145695) or ethyl lactate (B86563) in reaction and purification steps. mdpi.com | Can alter reaction selectivity and solubility parameters, potentially reducing or eliminating the formation of Impurity 11. |

| Alternative Energy Sources | Employing microwave irradiation to accelerate reactions and improve efficiency. mdpi.com | May offer more controlled reaction conditions, leading to fewer side reactions and a cleaner impurity profile. |

| Catalysis | Using highly selective catalysts (including biocatalysts/enzymes) to direct the reaction towards the desired product. researchgate.net | Minimizes the formation of by-products, including Impurity 11, by targeting specific chemical transformations. |

| Designing Safer Chemicals | Modifying synthetic pathways to avoid toxic reagents or the generation of persistent by-products. researchgate.net | Proactively designing a synthesis route where the formation of Impurity 11 is thermodynamically or kinetically disfavored. |

Q & A

Q. What analytical methods are recommended for identifying and quantifying Metoprolol Impurity 11 in drug formulations?

- Methodological Answer : Use reversed-phase HPLC with UV detection (e.g., 220–254 nm) for initial separation, as retention times for Metoprolol and its impurities (e.g., Impurity C at 3.7 min vs. API at 5.9 min) can be differentiated . For confirmation, combine with LC-MS/MS to ensure specificity and resolve co-elution risks. Validate the method per ICH guidelines by assessing linearity (range: 50–150% of target concentration), precision (RSD < 2%), and accuracy (recovery: 98–102%) . Include forced degradation studies (acid/base hydrolysis, oxidative stress) to verify stability-indicating properties.

Q. How can researchers ensure the purity of synthesized this compound reference standards?

- Methodological Answer : Characterize impurities using orthogonal techniques:

- NMR (¹H and ¹³C) for structural confirmation of the desmethyl metabolite or other derivatives.

- HRMS to confirm molecular formula (e.g., C₁₄H₂₃NO₃ for Metoprolol EP Impurity A) .

- HPLC-UV/PDA to assess purity (>99.8%) and quantify residual solvents (e.g., isopropyl alcohol ≤0.5%) . Document synthesis steps (e.g., crystallization from methanol/isopropyl alcohol) to minimize byproducts like isopropyl amine (RRT 1.54) .

Q. What are the critical parameters for validating an analytical method specific to this compound?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Specificity : Demonstrate resolution from API, placebo, and degradation products (e.g., 11% API degradation in basic stress tests) .

- Linearity : Use ≥5 concentrations (e.g., 0.1–1.0 μg/mL) with R² ≥0.99 .

- Accuracy/Precision : Spiked recovery studies (three levels, triplicate runs) with ≤5% RSD .

- Robustness : Vary pH (±0.2), column temperature (±5°C), and flow rate (±10%) to assess method resilience .

Advanced Research Questions

Q. How can conflicting degradation data for this compound under basic conditions be resolved?

- Methodological Answer : Replicate stress studies (e.g., 2.0 M NaOH at 60°C for 1 hour) and compare with literature:

- Peak Purity Analysis : Use LC-MS with photodiode array (PDA) to confirm spectral homogeneity of degraded samples .

- Degradation Pathways : Identify products via HRMS fragmentation (e.g., C-O bond cleavage in basic media) and cross-reference with Borkar et al. (2012) .

- Statistical Reconciliation : Apply ANOVA to compare degradation rates (e.g., 8.2% vs. 11% API loss) and adjust experimental parameters (temperature, reagent concentration) to isolate variables .

Q. What advanced techniques are suitable for elucidating the structural dynamics of this compound during formulation stability studies?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between Impurity 11 and excipients (e.g., lactose, magnesium stearate) to predict physical stability .

- Solid-State NMR : Monitor polymorphic transitions or amorphous-crystalline shifts under accelerated storage conditions (40°C/75% RH) .

- Isotopic Labeling : Use ¹³C-labeled impurities to trace degradation pathways in LC-MS/MS stability assays .

Q. How can researchers design experiments to assess the genotoxic potential of this compound?

- Methodological Answer : Follow ICH M7 guidelines:

- In Silico Assessment : Use tools like Derek Nexus or Leadscope to predict mutagenicity based on structural alerts (e.g., aromatic amine groups) .

- Ames Test : Conduct bacterial reverse mutation assays with impurity concentrations ≤1 μg/plate to validate thresholds of toxicological concern (TTC) .

- LC-MS/MS Quantification : Develop a validated method with LOD ≤0.03% (relative to API) to monitor impurity levels in long-term stability batches .

Data Management and Reproducibility

Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance in this compound research?

- Methodological Answer :

- Metadata Annotation : Document experimental parameters (e.g., HPLC gradient, column lot) in structured formats (XML/JSON) .

- Code Repositories : Share data analysis scripts (e.g., Python/R for peak integration) on platforms like GitHub, with version control .

- Data Repositories : Upload raw spectra (NMR, MS) to public databases (e.g., ChemSpider) with persistent identifiers (DOIs) .

Conflict Resolution in Literature

Q. How should researchers address discrepancies in reported degradation kinetics of this compound?

- Methodological Answer :

- Systematic Review : Aggregate data from Shaikh & Patil (2014), Madhukar & Kannappan (2015), and Thakker et al. (2012) into a meta-analysis .

- Kinetic Modeling : Apply Arrhenius equations to compare activation energies (Eₐ) across studies and identify temperature-dependent anomalies .

- Collaborative Verification : Propose a multi-lab reproducibility initiative using harmonized protocols (e.g., fixed NaOH concentration, controlled oxygen levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.